4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a novel compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This compound features a fluorine atom, a pyrimidin-2-yloxy group, and a benzenesulfonamide moiety, contributing to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multi-step procedures starting from commercially available precursors. The synthetic route may include the following steps:
Fluorination: Introduction of the fluorine atom onto the benzene ring, possibly using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be introduced through nucleophilic substitution reactions involving the appropriate pyrimidine derivative and cyclohexyl halide or tosylate.
Sulfonamide Formation: The final step typically involves sulfonamide bond formation, which can be achieved using reagents such as benzenesulfonyl chloride and an amine under basic conditions.
Industrial Production Methods:
Industrial production methods may vary but generally scale up the laboratory synthesis procedures to larger volumes. Process optimization is crucial to enhance yield and purity while minimizing production costs and environmental impact. Common techniques include continuous flow synthesis, microwave-assisted reactions, and employing catalytic processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially forming sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group or other reactive sites.
Common Reagents and Conditions:
Oxidation Reagents: KMnO₄, H₂O₂, or m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution Reagents: Halides, organolithium reagents, or Grignard reagents under appropriate conditions (solvents, temperature, catalysts).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has diverse applications in scientific research, spanning multiple disciplines:
Chemistry: Utilized as a building block for synthesizing complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Explored for its therapeutic potential, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Applied in material science, polymer chemistry, and as a functional additive in various industrial processes.
Mechanism of Action
The mechanism by which 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exerts its effects depends on its application and target:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity or expression.
Pathways Involved: It could influence signaling pathways, metabolic processes, or cellular functions, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide can be compared to other similar compounds to highlight its uniqueness:
Structural Analogs: Compounds with similar core structures but different substituents, such as analogs with different halogens or variations in the pyrimidine ring.
Functional Analogs: Compounds with similar biological or chemical functions but different structures, offering insight into structure-activity relationships.
List of Similar Compounds:
4-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
4-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclopentyl)benzenesulfonamide
Properties
IUPAC Name |
4-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-2-8-15(9-3-12)24(21,22)20-13-4-6-14(7-5-13)23-16-18-10-1-11-19-16/h1-3,8-11,13-14,20H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDOCBIUPLRCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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